5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring composed of three carbon atoms, one oxygen atom, and two nitrogen atoms. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of hydrazides with carboxylic acids. One common method is the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of iodobenzene and Oxone as oxidants has been reported to be a simple and versatile method for the synthesis of oxadiazoles .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and bromine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Iodine, bromine, and oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .
Scientific Research Applications
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, antiviral, and anticancer properties, making it a valuable scaffold for drug development.
Materials Science: It is used in the development of optoelectronic devices, corrosion inhibitors, and high-pressure mixed-gas separation membranes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,5-Oxadiazole: Used in the development of high-energy materials.
Uniqueness
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and biological activity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
BEPHAYVGFLVTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.